
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is a synthetic nucleoside analog This compound is characterized by the presence of a ribofuranosyl group attached to a nitropyrine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one typically involves the glycosylation of a nitropyrine derivative with a ribofuranosyl donor. One common method involves the use of a protected ribofuranosyl halide, which reacts with the nitropyrine under acidic or basic conditions to form the desired nucleoside analog. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like silver perchlorate or trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and subsequent deprotection steps are crucial to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitropyrine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various glycosylated compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Medicine: Investigated as a potential therapeutic agent for viral infections and certain types of cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby inhibiting the replication of viruses and the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole): Known for its broad-spectrum antiviral activity.
3(5)-α-D-Ribofuranosylpyrazole: Another nucleoside analog with potential antiviral properties.
Uniqueness
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitropyrine moiety allows for versatile chemical modifications, making it a valuable compound for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C10H12N2O7 |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8?,9+,10-/m1/s1 |
Clave InChI |
GSGNUHMLOMOYQL-HZRXXTQPSA-N |
SMILES isomérico |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


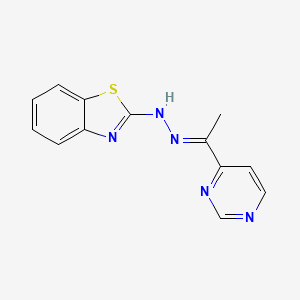
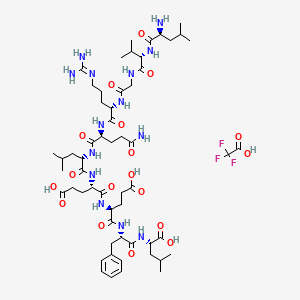

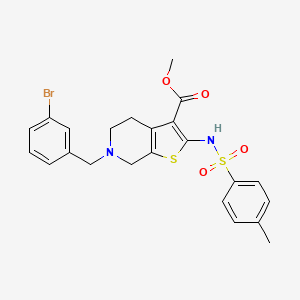
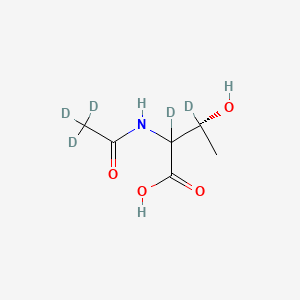
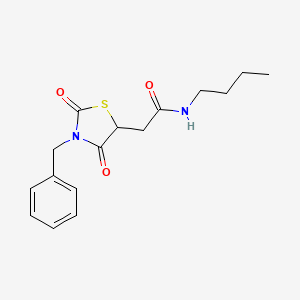
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
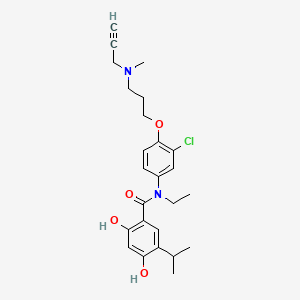
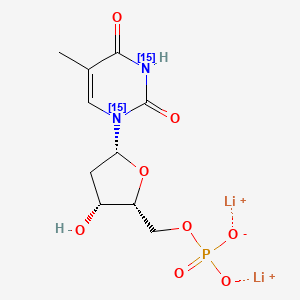

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

